Boc-D-Nle(6-OH)-OH

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFDKSWARKFUGQ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Boc-D-Nle(6-OH)-OH

Topic: Boc-D-Nle(6-OH)-OH CAS number Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Chemical Identity, Synthesis, and Applications in Peptide Drug Discovery

Executive Summary

Boc-D-Nle(6-OH)-OH (N-alpha-(tert-Butoxycarbonyl)-D-6-hydroxynorleucine) is a specialized non-canonical amino acid derivative utilized primarily in the synthesis of modified peptides, cyclic depsipeptides, and peptidomimetics. As a structural isostere of D-Lysine where the epsilon-amino group is replaced by a hydroxyl moiety, it serves as a critical tool for probing electrostatic interactions, enhancing proteolytic stability, and facilitating "linkerology" in PROTACs and antibody-drug conjugates (ADCs).

This guide provides a definitive technical profile of Boc-D-Nle(6-OH)-OH, detailing its verified CAS registry number, physicochemical properties, synthetic pathways, and rigorous handling protocols for solid-phase peptide synthesis (SPPS).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

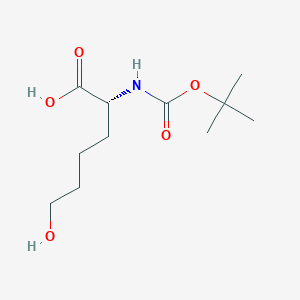

The precise identification of chiral building blocks is paramount to reproducibility in drug development. The D-enantiomer of 6-hydroxynorleucine carries a distinct CAS number from its L-isomer and racemate.

Core Identifiers

| Parameter | Specification |

| Chemical Name | Boc-D-Nle(6-OH)-OH |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-6-hydroxyhexanoic acid |

| CAS Number | 1359971-57-5 |

| Synonyms | N-Boc-D-6-hydroxynorleucine; Boc-D-2-amino-6-hydroxyhexanoic acid |

| Molecular Formula | C₁₁H₂₁NO₅ |

| Molecular Weight | 247.29 g/mol |

| Chirality | D-Isomer (R-configuration at |

Structural Analysis

The molecule consists of a six-carbon backbone (norleucine) with a terminal hydroxyl group at position 6 (

-

Alpha-Amine: Protected (Boc), acid-labile (cleaved by TFA).

-

Alpha-Carboxyl: Free, ready for activation/coupling.

-

Side Chain:

-Hydroxybutyl group. Neutral, polar, capable of H-bonding or esterification.

Synthesis & Production Pathways

The synthesis of Boc-D-Nle(6-OH)-OH requires the selective transformation of the side chain without racemizing the

The Copper(II) Complexation Route (Chemical Synthesis)

This method is favored for its cost-effectiveness and high enantiomeric retention. It utilizes the formation of a copper chelate to protect the

Mechanism:

-

Complexation: D-Lysine reacts with CuCO₃ to form a stable bis(lysinato)copper(II) complex.

-

Diazotization: Treatment with sodium nitrite (NaNO₂) and acid converts the

-amine to a diazonium salt, which undergoes immediate hydrolysis to the alcohol (retention of configuration at -

Decomplexation: Removal of copper using EDTA or H₂S.

-

Boc Protection: Standard protection of the free

-amine using Boc₂O.

Synthesis Workflow Diagram

Caption: Figure 1. Chemo-selective synthesis of Boc-D-Nle(6-OH)-OH from D-Lysine via Copper(II) masking.

Applications in Drug Development[3]

Lysine Isostere & Electrostatic Modulation

In rational drug design, replacing a positively charged D-Lysine residue with D-6-hydroxynorleucine eliminates the cationic charge while maintaining the side-chain length and steric volume.

-

Utility: This substitution helps determine if the lysine's charge is essential for receptor binding or if the interaction is purely steric/H-bonding.

-

Result: Often improves membrane permeability by reducing overall peptide charge.

Precursor for Cyclic Depsipeptides

The

-

Mechanism: Intramolecular cyclization between the 6-OH and a carboxyl group yields a macrocyclic structure.

-

Advantage: Depsipeptides are often more resistant to proteases than their homodetic cyclic peptide counterparts.

Linkerology (PROTACs and Conjugates)

The hydroxyl group serves as a versatile attachment point for functional handles in PROTACs (Proteolysis Targeting Chimeras). It can be converted to a mesylate/tosylate for nucleophilic substitution or coupled to isocyanates to form carbamate linkers.

Experimental Protocols

Standard Coupling Protocol (SPPS)

Boc-D-Nle(6-OH)-OH is compatible with standard Boc-chemistry SPPS. However, the free

Reagents:

-

Coupling Agent: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

-

Resin: MBHA or PAM resin (for Boc strategies).

Step-by-Step Workflow:

-

Activation: Dissolve Boc-D-Nle(6-OH)-OH (3.0 eq) and HOBt (3.0 eq) in minimal DMF. Add DIC (3.0 eq) and stir for 5 minutes at 0°C to form the active ester.

-

Coupling: Add the pre-activated mixture to the resin-bound amine. Shake at room temperature for 60–90 minutes.

-

Note: The

-OH is generally poor nucleophile compared to the

-

-

Prevention of Side Reactions:

-

If the peptide chain is to be extended further, protection of the

-OH is recommended (e.g., using the O-Benzyl or O-2-Br-Z derivative) to prevent branching. -

Alternative: If using the unprotected OH version, use mild activation (DIC/HOBt) rather than high-activity phosphonium salts (HATU/PyBOP) for subsequent steps to minimize ester formation on the side chain.

-

-

Monitoring: Verify coupling efficiency via the Kaiser Test (ninhydrin).

O-Acylation Risk Management

If O-acylation occurs on the side chain during synthesis, it can often be reversed by treatment with hydrazine or mild base, provided the peptide sequence is stable to these conditions.

Handling, Stability, and Storage

To maintain the integrity of Boc-D-Nle(6-OH)-OH, strict adherence to storage protocols is required.

-

Storage Temperature: -20°C (Long-term); 2–8°C (Short-term).

-

Stability: Stable for >2 years if stored dry and protected from moisture.

-

Handling: Hygroscopic. Allow to reach room temperature before opening the vial.

-

Safety: Standard lab PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

References

-

Bapeks . Boc-D-Nle(6-OH) Product Information. Link

-

MacArthur, N. S., & Jakobsche, C. E. (2017).[1] 6-Hydroxynorleucine: Syntheses and Applications of a Versatile Building Block. Chemistry – A European Journal, 23(1), 25–38. Link

-

Nevill, C. R., & Angell, P. T. (1998).[2] A novel three-step hydroxy-deamination sequence: Conversion of lysine to 6-hydroxynorleucine derivatives. Tetrahedron Letters, 39(32), 5671–5674. Link

-

Chem-Impex International . Boc-L-6-hydroxynorleucine Product Data. (Note: Reference for L-isomer properties, applicable to D-isomer handling). Link

-

BOC Sciences . Boc-D-Nle(6-OH)-OH Product Page.

Sources

Technical Whitepaper: Solubility Profile and Handling of Boc-D-Nle(6-OH)-OH

Executive Summary

This technical guide details the solubility profile and handling requirements for Boc-D-Nle(6-OH)-OH (Boc-D-2-amino-6-hydroxyhexanoic acid). As a non-standard amino acid derivative, this compound serves as a critical isostere for lysine (where the

Unlike standard Boc-amino acids, the presence of the unprotected

Physicochemical Profile

Understanding the dual nature of this molecule is essential for predicting its behavior in solution.

-

Lipophilic Domain: The tert-butyl carbamate (Boc) group and the aliphatic norleucine side chain (C3-C5) drive solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.

-

Hydrophilic Domain: The terminal primary alcohol (-CH

OH) and the carboxylic acid head group create hydrogen-bonding networks. This often leads to gelation in pure DCM if the concentration is too high, requiring polar co-solvents.

Chemical Identity

| Property | Detail |

| Chemical Name | Boc-D-6-hydroxynorleucine |

| Synonyms | Boc-D-Nle(6-OH)-OH; Boc-D-2-amino-6-hydroxyhexanoic acid |

| Molecular Formula | C |

| Molecular Weight | ~247.29 g/mol |

| Key Functionality | Primary Alcohol ( |

Solubility Data

The following data categorizes solvents by their operational utility in Solid Phase Peptide Synthesis (SPPS) and purification.

Operational Standard: For peptide coupling, a concentration of 0.1 M to 0.2 M is standard. The data below reflects the ability to achieve this target.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Concentration | Notes |

| Polar Aprotic | DMF (Dimethylformamide) | Excellent | > 200 mg/mL | Recommended solvent for stock solutions and coupling. Breaks intermolecular H-bonds effectively. |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent | > 200 mg/mL | Useful for analysis (NMR), but difficult to remove; avoid for standard coupling if possible. |

| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | Excellent | > 150 mg/mL | Alternative to DMF; reduces aggregation in longer peptide chains. |

| Chlorinated | DCM (Dichloromethane) | Moderate | 50 - 100 mg/mL | Caution: May form a gel or cloudy suspension at high concentrations due to the 6-OH group. Best used as a 90:10 mix with DMF. |

| Alcohols | Methanol / Ethanol | Good | > 100 mg/mL | Soluble due to -OH compatibility. Useful for transfer/purification, NOT for coupling (reacts with activated esters). |

| Ethers/Alkanes | Diethyl Ether / Hexanes | Insoluble | < 1 mg/mL | Used for precipitation and workup (trituration) to remove non-polar impurities. |

| Aqueous | Water | Poor | < 10 mg/mL | The hydrophobic Boc/alkyl chain dominates. High pH (basic) increases solubility (salt formation) but risks saponification. |

Experimental Protocols

Protocol A: Standard Dissolution for SPPS (Self-Validating)

Context: Preparing a 0.2 M solution for coupling to a resin-bound peptide.

The Logic: We utilize a "polarity ramp" strategy. Starting with DCM ensures the non-polar backbone is solvated, while the addition of DMF disrupts hydrogen bonding caused by the hydroxyl group.

-

Calculate: Weigh the required amount of Boc-D-Nle(6-OH)-OH (e.g., 247 mg for 1 mmol).

-

Primary Solvent: Add DCM (Dichloromethane) to 70% of the final target volume.

-

Observation Check: The solution may appear hazy or contain micro-particulates. Do not filter yet.

-

-

Polarity Adjustment: Add DMF (Dimethylformamide) dropwise until the solution clears completely.

-

Why: The DMF solvates the hydroxyl networks.

-

-

Validation (The Cloud Point Assay):

-

Hold the vial against a black background with strong backlighting.

-

If "schlieren" lines or haze persist, add 10% more DMF.

-

Success Criterion: The solution must be optically clear before adding the coupling reagent (e.g., DIC/HOBt).

-

Protocol B: Handling the Unprotected Side Chain

Context: The 6-OH group is a primary alcohol and is nucleophilic. If you activate the carboxylic acid with strong reagents (HATU/HBTU) in the presence of base (DIEA), the side chain hydroxyl can react with the activated ester (inter- or intramolecularly), leading to polymerization or lactonization.

Recommended Coupling Workflow:

-

Use Carbodiimide Chemistry: Use DIC (Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole). This is "softer" activation and minimizes

-acylation of the side chain compared to uronium salts (HATU). -

Stoichiometry: Use 1.0 equivalent of Amino Acid and 1.0 equivalent of DIC. Avoid excess DIC.

-

Sequence: Pre-activate the amino acid for 2-3 minutes before adding to the resin.

Decision Logic & Workflows (Visualization)

Diagram 1: Solubility & Solvent Selection Logic

This decision tree guides the researcher in selecting the correct solvent system based on the intended application (Coupling vs. Purification).

Caption: Solvent selection decision tree based on experimental intent.

Diagram 2: Reactivity & Risk Management

The unprotected 6-OH group presents specific risks. This diagram illustrates the pathways to avoid side reactions.

Caption: Mechanistic pathway showing the risk of O-acylation under strong activation conditions.

References

-

BenchChem.Boc-His(Boc)-OH Physical and Chemical Properties for Synthesis.

-

Sigma-Aldrich.

-

PubChem.6-Amino-2-hydroxyhexanoic acid (Compound Summary).

-

ChemicalBook.Boc-6-Aminocaproic Acid Properties and Solubility.

-

MedChemExpress.Boc-D-Nle-OH Solubility and Protocols.

A Senior Application Scientist's Guide to the Procurement and Validation of Boc-D-Nle(6-OH)-OH

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sourcing Novel Building Blocks

In the landscape of advanced peptide synthesis and drug development, the incorporation of unnatural amino acids (UAAs) is a cornerstone of innovation. These unique building blocks allow for the modulation of pharmacological profiles, enhancement of stability, and introduction of novel functionalities into peptide scaffolds.[1] Boc-D-Nle(6-OH)-OH, or N-α-(tert-Butoxycarbonyl)-D-6-hydroxynorleucine, represents one such UAA of significant interest. The D-configuration imparts resistance to enzymatic degradation, while the terminal hydroxyl group on the linear side chain offers a valuable site for conjugation, cyclization, or modification to improve properties like solubility.

However, a preliminary survey of the chemical landscape reveals that Boc-D-Nle(6-OH)-OH is not a readily available, off-the-shelf reagent. Its absence from major chemical catalogs necessitates a strategic approach focused on custom synthesis. This guide, therefore, moves beyond a simple list of suppliers. Instead, it provides a comprehensive technical framework for navigating the custom synthesis process, from initial supplier vetting to the critical in-house validation of the final product. As a Senior Application Scientist, my objective is to equip you with the field-proven insights and self-validating protocols required to confidently procure and utilize this specialized reagent in your research.

Section 1: The Custom Synthesis Pathway: From Inquiry to Delivery

The procurement of a non-catalog compound like Boc-D-Nle(6-OH)-OH is a multi-stage process that requires careful planning and clear communication with a synthesis partner.[2] This process can be broken down into identifying a suitable partner, crafting a precise request, and understanding the service agreement.

Identifying and Vetting Custom Synthesis Partners

The first critical step is to identify a Contract Research Organization (CRO) or Custom Manufacturing Organization (CMO) with demonstrated expertise in amino acid and peptide chemistry. These organizations range from large-scale manufacturers to smaller, specialized labs.

dot graph "evaluating_supplier" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Supplier Vetting Process"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

} } /dot Caption: A decision workflow for evaluating and selecting a suitable custom synthesis supplier.

Key criteria for evaluation include:

-

Demonstrated Expertise: Look for companies that explicitly offer custom amino acid synthesis, not just peptide synthesis. Their websites and publications should reflect experience with complex organic synthesis and purification.[3][4][5]

-

Analytical Capabilities: The partner must have in-house access to HPLC, Mass Spectrometry (MS), and high-field NMR. This is non-negotiable, as these are the primary tools for verifying the structure and purity of the final product.[][]

-

Quality Management System (QMS): While full cGMP synthesis may not be required for research quantities, the presence of a robust QMS (e.g., ISO 9001 certification) indicates a commitment to quality control, documentation, and reproducibility.[]

-

Scale and Scope: Ensure the company can handle your required scale, from milligrams for initial studies to grams or kilograms for later development.[8][9]

Table 1: Examples of Companies Offering Custom Chemical & Peptide Synthesis Services

| Company Name | Relevant Services Offered | Noted Capabilities |

|---|---|---|

| BOC Sciences | Custom Chemical Synthesis, Amino Acid Protection/Deprotection, Analytical Services[][8] | HPLC, MS, and NMR analyses to ensure product purity and structural accuracy.[] |

| Thermo Fisher Scientific | Custom Peptide Synthesis (including non-standard amino acids)[10] | Synthesis of peptides from 2–110 amino acids, purification by HPLC.[10] |

| AAPPTec | Custom Peptide and Amino Acid Synthesis[11] | Experience in preparing long and complex peptides, with in-process testing.[11] |

| ChiroBlock | Custom Synthesis, Contract Research, Route Optimization[5] | Specializes in first-time synthesis of complex, commercially unavailable compounds.[5] |

| Life Chemicals | Custom Synthesis of Small Molecules, Building Blocks, Intermediates[12] | Supports drug discovery, medicinal chemistry, and materials science applications.[12] |

| CPC Scientific | Custom Peptide Production, Various Modifications[9] | Can produce peptides at purities up to 99% and offers additional analytical tests like AAA.[9] |

This table is not an exhaustive list but provides examples of vendors with relevant advertised capabilities.

Crafting a Comprehensive Synthesis Request

Clarity in your request is paramount to receiving an accurate quote and a successful product. Ambiguity can lead to delays and an incorrect final product. Your request for quotation (RFQ) should be a formal document containing the following technical specifications.

Table 2: Key Specifications for Custom Synthesis Request of Boc-D-Nle(6-OH)-OH

| Parameter | Specification | Rationale & Comments |

|---|---|---|

| Compound Name | N-α-(tert-Butoxycarbonyl)-D-6-hydroxynorleucine | Use the full, unambiguous chemical name. |

| Structure | (Chemical drawing) | Provide a clear 2D structure with correct stereochemistry indicated. |

| CAS Number | Not Available | State "Not Available" and that this is a novel compound request. |

| Molecular Formula | C11H21NO5 | Include to avoid any ambiguity. |

| Molecular Weight | 247.29 g/mol | Provide the exact mass for the supplier's reference. |

| Quantity | e.g., 1 g, 5 g, 10 g | Specify the final, isolated mass required. |

| Purity (HPLC) | ≥98% | A purity of >98% is standard for high-quality building blocks for peptide synthesis. |

| Chiral Purity | ≥99% D-enantiomer | Critical for biological applications. Specify the required analytical method (e.g., chiral HPLC). |

| Required Analytics | Certificate of Analysis (CoA) including: 1H NMR, 13C NMR, HPLC, and High-Resolution MS | This is the evidence package that validates the product's identity, purity, and structure. |

| Format | White to off-white solid | Specify the desired physical state. |

Section 2: The Self-Validating System: In-House Quality Control

Upon receiving a custom-synthesized compound, the onus is on the researcher to perform independent validation. A supplier's CoA is a crucial document, but it represents their findings. A self-validating system, where you confirm these results, ensures the absolute integrity of your starting material.[13]

dot graph "qc_workflow" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_1" { label="In-House QC Workflow for Custom Synthesized Boc-D-Nle(6-OH)-OH"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

} } /dot Caption: The workflow for in-house validation of a custom-synthesized chemical.

Protocol 1: Purity and Identity Verification by HPLC-MS

This protocol uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine purity and Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight.[]

Table 3: HPLC-MS Protocol Summary

| Parameter | Recommended Setting |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40 °C |

| Detection (UV) | 210 nm and 220 nm |

| MS Ionization | ESI Positive Mode |

| MS Scan Range | m/z 100-500 |

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of Boc-D-Nle(6-OH)-OH in a 50:50 mixture of Acetonitrile:Water. Dilute this stock 1:100 in the same solvent for a final concentration of 10 µg/mL.

-

System Equilibration: Equilibrate the HPLC system with the starting conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.

-

Injection: Inject 5 µL of the prepared sample.

-

Data Acquisition: Acquire both UV and MS data throughout the gradient run.

-

Data Analysis:

-

Purity: Integrate the peak area of the UV chromatogram at 210 nm. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. The result should be ≥98%.

-

Identity: Examine the mass spectrum corresponding to the main HPLC peak. In positive ion mode, the expected primary ion is the protonated molecule [M+H]+.

-

Expected [M+H]+: 248.15 m/z

-

Other potential adducts include [M+Na]+ at 270.13 m/z. The presence of the correct mass confirms the compound's identity.[15]

-

-

Protocol 2: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom.[16]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). Ensure the sample is fully dissolved.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (400 MHz or higher is recommended).

-

Data Analysis: Analyze the chemical shifts (δ), integration (for ¹H), and multiplicities to confirm the structure matches that of Boc-D-Nle(6-OH)-OH.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Boc-D-Nle(6-OH)-OH (in DMSO-d6)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Features to Confirm |

|---|---|---|---|

| Boc (CH₃) x3 | ~1.40 (singlet, 9H) | ~28.2 | A large singlet integrating to 9 protons is the hallmark of the Boc group. |

| Boc (Quaternary C) | - | ~78.0 | Confirms the tert-butyl quaternary carbon. |

| Norleucine C2-H (α-H) | ~3.9-4.1 (multiplet, 1H) | ~54.0 | The alpha-proton, coupled to protons on C3. |

| Norleucine C3, C4, C5 (CH₂)n | ~1.2-1.7 (multiplet, 6H) | ~22.0, ~28.5, ~32.0 | A complex multiplet region for the methylene chain. |

| Norleucine C6-H₂ (CH₂-OH) | ~3.4-3.6 (multiplet, 2H) | ~60.5 | Methylene protons adjacent to the hydroxyl group, shifted downfield. |

| Hydroxyl (-OH) | ~4.5-5.0 (broad singlet, 1H) | - | A broad, exchangeable proton. Its position can vary. |

| Carboxyl (-COOH) | ~12.0-12.5 (broad singlet, 1H) | ~174.5 | The highly deshielded carboxylic acid proton. |

| Boc Carbonyl (C=O) | - | ~155.5 | The carbonyl of the carbamate group. |

Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration.

Section 3: Application Insights: Utilizing Boc-D-Nle(6-OH)-OH in Peptide Synthesis

The true value of a UAA is realized in its application. The unique structural features of Boc-D-Nle(6-OH)-OH offer several strategic advantages in peptide design.

The Strategic Advantage of a Hydroxylated Side Chain

The terminal hydroxyl group of the 6-hydroxynorleucine side chain is a versatile chemical handle. Unlike the side chains of serine or threonine, this hydroxyl group is located at the end of a flexible, four-carbon aliphatic tether. This has several implications:

-

Post-Synthesis Modification: It can be used as an attachment point for reporter tags (e.g., fluorophores), PEG chains (for improved pharmacokinetics), or for conjugating the peptide to other molecules or surfaces.

-

Improved Solubility: The polar hydroxyl group can enhance the aqueous solubility of hydrophobic peptide sequences.

-

Structural Probing: It can serve as an isosteric, non-sulfur-containing replacement for methionine, which can be useful for studying the role of specific methionine residues in protein structure and function, particularly in contexts where oxidation is a concern.[17][18]

Considerations for Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Nle(6-OH)-OH is designed for use in Boc-chemistry SPPS. The N-terminal Boc group provides temporary protection during peptide chain elongation and is removed with an acid like trifluoroacetic acid (TFA).[19]

A key consideration is the reactivity of the side-chain hydroxyl group. In many standard coupling reactions (e.g., using HBTU/HOBt), the primary alcohol is generally not reactive enough to cause significant side reactions. However, for certain applications or with highly activating coupling reagents, unwanted acylation of the side chain is possible.

Decision Point: To protect or not to protect the side-chain hydroxyl?

-

Unprotected Strategy: For most standard syntheses, the hydroxyl group can be left unprotected. This simplifies the synthesis and deprotection steps.

-

Protected Strategy: If side reactions are observed or if the subsequent chemistry is incompatible with a free hydroxyl group, it can be protected with an acid-labile group like tert-butyl (tBu). This would require a custom synthesis of Boc-D-Nle(6-O-tBu)-OH.

Conclusion

The procurement of specialized, non-commercially available amino acids like Boc-D-Nle(6-OH)-OH is an exercise in diligence and scientific rigor. It shifts the researcher's role from a consumer of catalog chemicals to a manager of a custom synthesis project. Success hinges on a three-pillared approach: careful selection of a qualified synthesis partner, clear and unambiguous technical communication, and, most critically, the implementation of a robust, in-house validation system. By following the workflows and protocols outlined in this guide, researchers can confidently source and verify the quality of these essential building blocks, paving the way for the next generation of innovative peptide-based therapeutics and research tools.

References

-

Biocompare. Chemical Synthesis Services. [Link]

-

AAPPTec. Custom Peptide Synthesis. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Otava Chemicals. Custom Synthesis. [Link]

-

Eurofins. 10 Things You Should Know Before Contracting a Custom Synthesis Project. [Link]

-

LifeTein Peptide Blog. Unnatural Amino Acids: Norleucine. [Link]

-

ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

-

Biomatik. Custom Peptide Synthesis Services. [Link]

-

National Institutes of Health (NIH). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]

-

National Institutes of Health (NIH). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

-

Chemxpert Database. Everything you need to Know About Custom Synthesis. [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]

-

ChiroBlock. What is Custom Synthesis? What is a CRO and what's a FTE contract?. [Link]

-

ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Agilent. Analysis of Amino Acids by HPLC. [Link]

-

Wikipedia. Norleucine. [Link]

-

ResearchGate. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. [Link]

-

Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]

-

Bio-Synthesis Inc. Life Science Services Provider for Peptides, Oligonucleotides, DNA, RNA Synthesis. [Link]

-

ACS Publications. Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. [Link]

-

Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. [Link]

-

ResearchGate. Amino Acid-Protecting Groups. [Link]

-

MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Everything you need to Know About Custom Synthesis [chemxpert.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. Custom Synthesis [otavachemicals.com]

- 5. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 8. biocompare.com [biocompare.com]

- 9. cpcscientific.com [cpcscientific.com]

- 10. Custom Peptide Synthesis Services | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. peptide.com [peptide.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 15. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. Norleucine - Wikipedia [en.wikipedia.org]

- 18. cheme.caltech.edu [cheme.caltech.edu]

- 19. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Deep Dive: The tert-Butyloxycarbonyl (Boc) Strategy in Peptide Synthesis

[1]

Executive Summary

The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of organic synthesis and peptide chemistry, despite the rise of the Fmoc strategy. Its utility lies in its robust stability against basic conditions and nucleophilic reagents, making it indispensable for synthesizing complex non-natural amino acids, depsipeptides, and sequences prone to aggregation ("difficult sequences").

This guide provides a rigorous technical analysis of the Boc strategy, moving beyond basic textbook definitions to explore the mechanistic causality, experimental protocols, and critical process parameters required for high-fidelity synthesis.

Part 1: Mechanistic Foundations

The efficacy of the Boc group stems from the steric bulk of the tert-butyl moiety and the electronic stability of the carbamate linkage.

The Protection Mechanism (Installation)

The installation of the Boc group is a nucleophilic acyl substitution. The reagent of choice is Di-tert-butyl dicarbonate (

-

Reaction Logic: The amino group acts as a nucleophile attacking the carbonyl carbon of

.[3][4] -

Base Requirement: While the reaction produces tert-butyl carbonic acid (which decomposes to

and tert-butanol), a base (NaOH, TEA, or DIPEA) is strictly required to scavenge the liberated proton and maintain the amine in its nucleophilic, unprotonated state. -

Thermodynamics: The evolution of

gas drives the reaction to completion (Le Chatelier’s principle).

The Deprotection Mechanism (Acidolysis)

Boc removal is an acid-catalyzed fragmentation (Acidolysis). It follows an E1-like/

-

Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid (typically Trifluoroacetic acid - TFA).[4]

-

Fragmentation: The tert-butyl cation cleaves off, leaving a carbamic acid intermediate.[1]

-

Decarboxylation: The carbamic acid spontaneously decarboxylates to release the free amine and

.[5]

Critical Risk - Cation Scavenging: The generated

Visualization of Mechanistic Pathway

Figure 1: Mechanistic flow of Boc installation and cleavage, highlighting the critical role of cation scavenging.[5]

Part 2: Strategic Utility (Boc vs. Fmoc)[1][7]

The choice between Boc and Fmoc is a choice of orthogonality .[6]

| Feature | Boc Strategy (Boc/Bzl) | Fmoc Strategy (Fmoc/tBu) |

| N-Terminus Protection | Acid Labile (Removed by TFA) | Base Labile (Removed by Piperidine) |

| Side Chain Protection | HF Labile (Benzyl, Z, Tosyl) | Acid Labile (tBu, Trt, Pbf) |

| Final Cleavage | HF (Hydrofluoric Acid) or TFMSA | TFA (Trifluoroacetic Acid) |

| Solubility | High (Solvents: DCM, DMF) | Moderate (Solvents: DMF, NMP) |

| Aggregation Risk | Lower (Protonation breaks H-bonds) | Higher (Beta-sheet formation common) |

| Primary Use Case | "Difficult" sequences, cyclic peptides, base-sensitive moieties.[7] | Routine synthesis, industrial GMP (avoids HF). |

Why choose Boc? In Solid Phase Peptide Synthesis (SPPS), the Boc strategy allows for in-situ neutralization . The amine is protonated during deprotection (TFA), breaking inter-chain hydrogen bonds that cause aggregation. This makes Boc superior for synthesizing long or hydrophobic peptides that fail in Fmoc chemistry due to "beta-sheet" aggregation on the resin.

Part 3: Experimental Workflows

Protocol A: Solution-Phase N-Protection of Amino Acids

Objective: Isolate N-Boc-L-Phenylalanine.

Reagents: L-Phenylalanine (10 mmol),

-

Dissolution: Dissolve L-Phenylalanine in a mixture of water (10 mL) and 1N NaOH (10 mL). Ensure pH is >9. Add Dioxane (20 mL) to aid solubility of the organic anhydride.

-

Addition: Cool the solution to 0°C. Add

(1.1 eq) dropwise.-

Why? Cooling controls the exotherm and prevents rapid hydrolysis of

before it reacts with the amine.

-

-

Reaction: Warm to room temperature and stir for 4-12 hours. Monitor by TLC (ninhydrin stain will disappear).

-

Workup (Critical):

-

Evaporate Dioxane.

-

Wash: Extract the basic aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted

. (The product is a salt in the water layer). -

Acidification: Acidify the aqueous layer to pH 2-3 using KHSO4 or dilute HCl. The product precipitates or becomes extractable.

-

Extraction: Extract the acidic aqueous layer with EtOAc. The Boc-amino acid moves to the organic phase.

-

Dry & Concentrate: Dry over

, filter, and concentrate.

-

Protocol B: Boc Solid Phase Peptide Synthesis (SPPS) Cycle

Objective: Chain elongation on Merrifield Resin.

System: Differential Acidolysis.

-

Temporary Group: Boc (Removed by 50% TFA).

-

Permanent Group: Benzyl/Bzl (Removed by HF).

Workflow Steps:

-

Deprotection: Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).

-

Note: Scavengers (e.g., 0.5% DTT) are added if the peptide contains Met/Cys.

-

-

Wash: DCM (3 x 1 min).

-

Neutralization: Treat with 10% DIEA (Diisopropylethylamine) in DCM (2 x 1 min).

-

Coupling: Add Boc-Amino Acid (3 eq) + Activator (e.g., DCC/HOBt or HATU) in DMF/DCM. React for 1-2 hours.

-

Validation: Perform Kaiser Test. Blue = Incomplete coupling. Yellow = Complete.

-

-

Final Cleavage (The "High HF" Procedure):

-

Dry the resin completely.

-

Treat with anhydrous HF (Hydrofluoric Acid) containing 10% p-cresol (scavenger) at 0°C for 1 hour.

-

Warning: HF is extremely hazardous and dissolves glass. Use Teflon apparatus.

-

Visualization of SPPS Cycle

Figure 2: The Boc SPPS cycle. Note the distinct Neutralization step required after TFA deprotection.

Part 4: Critical Process Parameters & Troubleshooting

Diketopiperazine (DKP) Formation

A major side reaction in Boc chemistry occurs at the dipeptide stage, particularly if Proline or Glycine is present. The free amine of the second amino acid can attack the benzyl ester linkage to the resin, cyclizing to form a Diketopiperazine and cleaving the peptide from the resin prematurely.

-

Mitigation: Use "In-situ Neutralization" protocols where the base (DIEA) is added simultaneously with the next activated amino acid, minimizing the time the dipeptide exists as a free amine.

Scavenger Cocktails

Inadequate scavenging leads to permanent alkylation of the peptide.

-

Standard Cocktail (TFA Deprotection): TFA:Water:Triethylsilane (95:2.5:2.5).[10]

-

For Cys/Met/Trp containing peptides: Add Dithiothreitol (DTT) or Thioanisole .

-

Mechanism: Scavengers act as "soft" nucleophiles that react with the "hard" tert-butyl cation faster than the peptide side chains.

References

-

Lundt, B. F., et al. (1978).[11] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1][11] International Journal of Peptide and Protein Research.[11]

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[6][][8][11][][16][17] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][][8][11][12][][16][18][19] Chemical Reviews.

-

Sigma-Aldrich. (2024). Boc Resin Cleavage Protocol.[8][17] Technical Bulletin.

-

Thermo Fisher Scientific. Introduction to Cleavage Techniques in Peptide Synthesis.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Incorporation of Boc-D-Nle(6-OH)-OH in Solid-Phase Peptide Synthesis (SPPS)

An Application Guide for Researchers

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of the non-proteinogenic amino acid Boc-D-Nle(6-OH)-OH in Boc-chemistry solid-phase peptide synthesis (SPPS). The introduction of a hydroxyl group on the side chain of norleucine offers unique opportunities for modifying peptide hydrophilicity, creating novel sites for post-synthesis modification, and influencing peptide conformation and biological activity[1]. However, this functional group also introduces specific challenges that must be addressed with a robust synthetic strategy.

This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring a higher rate of success in synthesizing complex peptides containing this unique residue.

Reagent Overview and Strategic Considerations

Physicochemical Properties

Boc-D-Nle(6-OH)-OH is a derivative of the D-enantiomer of norleucine, featuring a hydroxyl group at the 6-position of its aliphatic side chain and a tert-butyloxycarbonyl (Boc) protecting group on its α-amine.

| Property | Value |

| Full Chemical Name | (2R)-2-(tert-butoxycarbonylamino)-8-hydroxyoctanoic acid |

| Molecular Formula | C₁₃H₂₅NO₅ |

| Molecular Weight | 275.34 g/mol |

| Key Functional Groups | Nα-Boc, Cα-Carboxylic Acid, C6-Primary Hydroxyl |

The Imperative of Side-Chain Protection

The primary challenge in using Boc-D-Nle(6-OH)-OH in SPPS is the presence of the nucleophilic hydroxyl group on the side chain. During the coupling step, the incoming amino acid is activated at its C-terminus, making it a potent acylating agent. Without protection, this activated carboxyl group can react with the side-chain hydroxyl of the hydroxynorleucine residue already in the peptide chain.

This critical side reaction, known as O-acylation , results in the formation of an ester linkage, creating a branched peptide impurity that is often difficult to separate from the target peptide[2][3]. Therefore, it is mandatory to protect the side-chain hydroxyl group for the duration of the synthesis.

A benzyl (Bzl) ether is the recommended protecting group for the hydroxyl side chain in a standard Boc-SPPS strategy. This group is stable to the mildly acidic conditions used for Nα-Boc removal (Trifluoroacetic acid in Dichloromethane) but is readily cleaved during the final, harsh acidolytic cleavage step (e.g., with HF or TFMSA)[4]. The correct reagent for synthesis is therefore Boc-D-Nle(6-O-Bzl)-OH .

Caption: Structure of Boc-D-Nle(6-O-Bzl)-OH.

Core SPPS Protocols using Boc-D-Nle(6-O-Bzl)-OH

The following protocols are based on the Boc/Bzl protection strategy, a robust method for SPPS.[5] The synthesis cycle involves the repetitive removal of the temporary Nα-Boc group followed by the coupling of the next amino acid.[6][7]

Caption: The iterative cycle of Boc-SPPS.

Materials and Reagents

-

Resin: Merrifield resin (chloromethylated polystyrene) or PAM (phenylacetamidomethyl) resin. Substitution level: 0.5-1.0 mmol/g.[4]

-

Amino Acids: Nα-Boc protected amino acids, including Boc-D-Nle(6-O-Bzl)-OH. Side chains of other sensitive amino acids must also be protected with Bzl-based groups.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade).

-

Deprotection Reagent: 25-50% Trifluoroacetic acid (TFA) in DCM (v/v).

-

Neutralization Base: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF (v/v).[6]

-

Coupling Reagents: See Table 2.

-

Cleavage Cocktail: See Table 3.

Protocol 1: Resin Loading (First Amino Acid Attachment)

This protocol describes loading the C-terminal amino acid onto Merrifield resin.

-

Resin Swelling: Swell 1.0 g of Merrifield resin (e.g., 0.8 mmol/g) in 10 mL of DCM for 1 hour in a reaction vessel.

-

Amino Acid Preparation: In a separate flask, dissolve the first Boc-amino acid (e.g., Boc-Gly-OH, 2.0 eq, 1.6 mmol) in a minimal amount of DMF. Add cesium carbonate (Cs₂CO₃, 1.0 eq, 0.8 mmol) and water. Rotovap to dryness to form the cesium salt.

-

Esterification: Add the dried Boc-amino acid cesium salt to the swollen resin. Add 10 mL of DMF.

-

Reaction: Heat the mixture to 50°C and agitate for 12-24 hours.

-

Washing: Filter the resin and wash sequentially with DMF (3x), DMF/H₂O (1:1), DMF (3x), and DCM (3x).

-

Drying: Dry the resin under vacuum. Determine the loading substitution via a quantitative method (e.g., picric acid titration).

Protocol 2: Chain Elongation (Incorporating Boc-D-Nle(6-O-Bzl)-OH)

This protocol details a single coupling cycle. Assume a 0.5 mmol synthesis scale.

-

Deprotection:

-

Swell the peptide-resin in 10 mL DCM for 20 minutes.

-

Drain the solvent. Add 10 mL of 25% TFA in DCM. Agitate for 2 minutes.

-

Drain and add a fresh 10 mL of 25% TFA in DCM. Agitate for 20-30 minutes.[4]

-

Drain and wash the resin with DCM (5x).

-

-

Neutralization:

-

Add 10 mL of 10% DIEA in DCM. Agitate for 2 minutes.[6]

-

Repeat the neutralization step once more.

-

Wash the resin with DCM (3x) followed by DMF (3x). Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling:

-

In a separate vial, pre-activate the amino acid:

-

Dissolve Boc-D-Nle(6-O-Bzl)-OH (3.0 eq, 1.5 mmol) and HBTU (2.9 eq, 1.45 mmol) in 5 mL of DMF.

-

Add DIEA (6.0 eq, 3.0 mmol). The solution should turn yellow.

-

Allow to activate for 2 minutes.

-

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

Perform a Kaiser test to confirm the reaction has gone to completion (negative result). If positive, recouple with fresh reagents.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x). The peptide-resin is now ready for the next deprotection cycle.

-

| Coupling Reagent | Activation Method | Advantages | Considerations |

| HBTU/HATU | Forms active ester in situ with DIEA. | Fast, efficient, widely used. HATU is superior for sterically hindered couplings. | Requires careful handling of base. |

| DIC/HOBt | Carbodiimide-mediated activation. | Cost-effective, low racemization with HOBt. | DIC can form an insoluble urea byproduct. |

| PyBOP | Phosphonium salt-based. | High efficiency, particularly for difficult sequences. | Byproducts are water-soluble, easing purification. |

Table 2: Common Coupling Reagents for Boc-SPPS.

Final Cleavage and Deprotection

The final step involves simultaneously cleaving the peptide from the solid support and removing all side-chain protecting groups. In the Boc/Bzl strategy, this requires a strong acid, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[4]

CAUTION: Anhydrous HF is extremely toxic and corrosive. It must be handled only by trained personnel in a specialized, dedicated apparatus.

Protocol 3: High HF Cleavage

-

Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 12 hours. Place the dried resin (approx. 1 g) into the reaction vessel of the HF apparatus.

-

Scavenger Addition: Add a magnetic stir bar and scavengers to the vessel. A common mixture is "Reagent K" adapted for Boc-SPPS, which includes cresol and anisole to trap reactive carbocations generated during cleavage.[8]

-

HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Distill approximately 10 mL of anhydrous HF into the vessel.

-

Cleavage Reaction: Warm the vessel to 0°C and stir for 1-2 hours.

-

HF Removal: Remove the HF by vacuum distillation.

-

Peptide Precipitation: Wash the remaining resin/peptide mixture with cold diethyl ether to precipitate the crude peptide.

-

Extraction & Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid in water). Filter to remove the resin beads. Lyophilize the aqueous extract to obtain the crude peptide powder.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

| Cleavage Cocktail | Composition (v/v/w) | Target Residues / Use Case |

| Standard High HF | 90% HF, 10% Anisole | General purpose for most peptides. |

| Reagent K (Adapted) | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | For TFMSA cleavage; protects Trp, Met, Cys, Tyr.[8] |

| Low-High HF | Step 1 (Low): HF/DMS (1:3); Step 2 (High): HF/Anisole (9:1) | Two-step procedure to minimize side reactions with sensitive residues. |

Table 3: Common Cleavage Cocktails for Boc-SPPS. Note: Compositions are for liquid acid cleavage (e.g., TFMSA) or provide scavenger ratios for HF cleavage.

Troubleshooting and Advanced Considerations

-

Incomplete Coupling: The incorporation of non-natural amino acids can sometimes be slow. If a Kaiser test remains positive after the initial coupling, a second coupling with fresh reagents is recommended before proceeding. For particularly difficult sequences, switching to a more potent coupling reagent like HATU can be beneficial.[9]

-

Peptide Aggregation: Long or hydrophobic sequences can aggregate on the resin, hindering reagent access. This can be mitigated by using chaotropic salts, special solvent mixtures (e.g., including DMSO), or by synthesizing at an elevated temperature.

-

Side Reactions during Cleavage: The tert-butyl cations generated from Boc deprotection and other protecting groups can alkylate sensitive residues like Tryptophan or Methionine.[7] The inclusion of scavengers like anisole, cresol, or thiols in the cleavage cocktail is essential to prevent these side reactions.[10]

References

-

001CHEMICAL. (n.d.). CAS No. 55674-63-0, Boc-D-Nle-OH. Retrieved from [Link]

-

GenScript. (n.d.). Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Boc-D-Nle-OH | 55674-63-0. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Retrieved from [Link]

- Google Patents. (n.d.). US6897289B1 - Peptide synthesis procedure in solid phase.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

- Albericio, F. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-D-Ala-OH [7764-95-6]. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Boc-D-Pro-OH. Retrieved from [Link]

-

ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

ACS Publications. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

PubMed. (1998). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]

-

Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. chempep.com [chempep.com]

- 5. Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. biotage.com [biotage.com]

Application Note: A Guide to the Incorporation of N-α-Boc-D-6-hydroxynorleucine into Bioactive Peptides

Here are the detailed Application Notes and Protocols for the incorporation of Boc-D-Nle(6-OH)-OH into bioactive peptides.

Introduction: Expanding the Chemical Diversity of Peptides

Bioactive peptides are at the forefront of therapeutic innovation, offering high specificity and low toxicity compared to traditional small molecules.[1][2] However, their clinical utility can be hampered by poor metabolic stability and limited oral bioavailability. A powerful strategy to overcome these limitations is the incorporation of unnatural amino acids, which can profoundly alter a peptide's pharmacological profile.[3][]

The use of D-amino acids, for instance, is a well-established method to confer resistance to enzymatic degradation by proteases.[5] Norleucine, an isomer of leucine, introduces subtle changes in hydrophobicity that can enhance membrane interaction or receptor binding. This application note focuses on a unique building block that combines these features with an additional functional handle: Boc-D-Nle(6-OH)-OH (N-α-tert-butoxycarbonyl-D-6-hydroxynorleucine) .

The strategic incorporation of Boc-D-Nle(6-OH)-OH offers a tripartite advantage:

-

Enhanced Stability: The D-configuration of the alpha-carbon provides steric shielding against enzymatic cleavage, prolonging the peptide's in vivo half-life.

-

Modulated Hydrophobicity: The linear four-carbon side chain of the norleucine core modifies the lipophilicity of the peptide, potentially improving its interaction with biological membranes or receptor hydrophobic pockets.[5]

-

Functional Versatility: The terminal hydroxyl (6-OH) group increases polarity and introduces a reactive site for post-synthesis modifications, such as glycosylation, phosphorylation, or conjugation to imaging agents and drug payloads.

This guide provides a comprehensive framework for the successful integration of Boc-D-Nle(6-OH)-OH into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS), followed by robust purification and characterization protocols.

Chemical Profile: Boc-D-Nle(6-OH)-OH

The foundational building block for this protocol is a specialized, non-canonical amino acid. Its properties are summarized below.

Table 1: Physicochemical Properties of Boc-D-Nle(6-OH)-OH

| Property | Value | Rationale & Comments |

|---|---|---|

| Full Chemical Name | N-(tert-butoxycarbonyl)-D-6-hydroxynorleucine | The Boc group protects the alpha-amine, the D-configuration specifies stereochemistry, and the 6-OH indicates the position of the hydroxyl group. |

| Molecular Formula | C₁₁H₂₁NO₅ | Derived from the parent norleucine structure with the addition of a Boc group and a terminal hydroxyl. |

| Molecular Weight | 247.29 g/mol | Calculated from the molecular formula. This value is critical for mass spectrometry verification. |

| Appearance | White to off-white crystalline powder | Typical appearance for protected amino acids. |

| Solubility | Soluble in DMF, DCM, MeOH; Poorly soluble in water | Standard solubility profile for SPPS reagents. |

| Storage | Store at -20°C under desiccated conditions | Protects the Boc group from acid-catalyzed degradation and prevents hydrolysis.[6] |

Caption: Chemical structure of Boc-D-Nle(6-OH)-OH.

Synthesis Strategy: The Boc/Bzl Orthogonal Scheme

The protocol described herein utilizes the classic Boc/benzyl (Bzl) solid-phase peptide synthesis (SPPS) strategy, first developed by R. Bruce Merrifield.[7] In this approach, the temporary Nα-protecting group is the acid-labile Boc group, while semi-permanent side-chain protecting groups (if used) are typically benzyl-based ethers, esters, or carbamates.

Why Boc Chemistry for this Application? The final cleavage step in Boc-SPPS utilizes a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][9] This single, harsh step ensures the simultaneous removal of the peptide from the resin and all benzyl-based side-chain protecting groups. This is advantageous when working with modified residues like 6-hydroxynorleucine, as the primary alcohol of the side chain does not typically require protection. It is significantly less nucleophilic than the α-amine of the growing peptide chain and is generally stable to the repetitive TFA treatments used for Boc deprotection. This simplifies the synthesis by avoiding the need for an additional orthogonal protecting group on the hydroxyl side chain.

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Materials and Reagents

-

Resin: Merrifield resin or PAM resin pre-loaded with the C-terminal amino acid (0.5-1.0 mmol/g substitution).

-

Protected Amino Acids: Boc-protected amino acids with appropriate side-chain protection (e.g., Boc-Arg(Tos)-OH, Boc-Asp(OBzl)-OH). Boc-D-Nle(6-OH)-OH.

-

Solvents (Peptide Grade): Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

-

Neutralization Base: 10% N,N-Diisopropylethylamine (DIEA) in DMF (v/v).

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

-

Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with a scavenging agent like Anisole. CAUTION: HF is extremely toxic and corrosive. Use only in a dedicated, specialized apparatus with appropriate personal protective equipment.

-

Precipitation/Wash Solvent: Cold (-20°C) diethyl ether or MTBE.

-

Purification Solvents (HPLC Grade): Acetonitrile (ACN), Water, TFA.

Protocol 1: Peptide Chain Elongation & Incorporation of Boc-D-Nle(6-OH)-OH

This protocol describes a single coupling cycle. Repeat as necessary for each amino acid in the sequence.

-

Resin Preparation: Place the peptide-resin from the previous cycle into a fritted reaction vessel. Swell the resin in DCM for 20 minutes, then in DMF for 20 minutes.

-

Nα-Boc Deprotection:

-

Drain the solvent. Add the deprotection solution (50% TFA in DCM) to the resin.

-

Agitate gently for 2 minutes. Drain.

-

Add fresh deprotection solution and agitate for 20-30 minutes.

-

Drain and wash the resin thoroughly with DCM (3x) followed by DMF (3x) to remove residual acid.

-

-

Neutralization:

-

Add the neutralization solution (10% DIEA in DMF) to the resin and agitate for 2 minutes. Repeat this step twice.

-

Wash the resin thoroughly with DMF (5x) to remove excess base.

-

-

Coupling Reaction (Activation and Addition):

-

In a separate vial, pre-activate the amino acid. Dissolve Boc-D-Nle(6-OH)-OH (3 equivalents relative to resin substitution), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. The solution should turn yellow.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to check for reaction completion (a negative result, where beads remain colorless, indicates a complete reaction).

-

If the reaction is incomplete, drain and repeat the coupling step with freshly activated amino acid.

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

-

Table 2: Selection of Common Peptide Coupling Reagents

| Reagent | Acronym | Activation Mechanism | Key Advantages |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Forms O-acylisourea intermediate | Inexpensive and effective for routine couplings.[10] |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium salt-based | High efficiency, low racemization, good for sterically hindered couplings.[11] |

| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium salt-based | Fast, reliable, and the most common reagent for routine SPPS.[11] |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Oxyma-based aminium salt | High efficiency comparable to HATU, non-explosive, and excellent for difficult sequences.[12] |

Protocol 2: HF Cleavage and Peptide Precipitation

-

Resin Preparation: After the final Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under a vacuum for at least 4 hours.

-

HF Cleavage:

-

Place the dried resin in a reaction vessel suitable for HF cleavage. Add a scavenger (e.g., 1 mL of anisole per gram of resin).

-

Cool the vessel to 0°C in an ice bath.

-

Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a vacuum. This must be done within the specialized HF apparatus.

-

-

Peptide Precipitation:

-

Wash the resin/crude peptide mixture with a small amount of cold diethyl ether to remove the scavenger.

-

Transfer the peptide from the reaction vessel to a centrifuge tube using a minimal amount of TFA or acetic acid.

-

Precipitate the peptide by adding a large volume (approx. 40 mL) of cold (-20°C) diethyl ether.

-

Centrifuge the mixture, decant the ether, and repeat the ether wash twice to obtain a clean peptide pellet.

-

-

Drying: Dry the crude peptide pellet under a vacuum to remove all residual ether. The peptide is now ready for purification.

Protocol 3: Peptide Purification and Characterization

Sources

- 1. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. file.globalso.com [file.globalso.com]

- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 12. bachem.com [bachem.com]

Boc-D-Nle(6-OH)-OH as a tool for structure-activity relationship (SAR) studies

Application Note: Boc-D-Nle(6-OH)-OH in Structure-Activity Relationship (SAR) Studies

Executive Summary

Boc-D-Nle(6-OH)-OH (Boc-D-6-hydroxynorleucine) is a specialized non-canonical amino acid used as a high-precision probe in medicinal chemistry.[1] It serves two primary functions in peptide drug design:

-

Lysine Bioisosterism: It acts as a "charge-deleted" mimic of Lysine, retaining the side-chain length and polar head group (hydroxyl vs. amine) while removing the positive charge.[1] This allows researchers to distinguish between electrostatic interactions and hydrogen bonding requirements within a receptor pocket.[1]

-

Peptidomimetic Scaffold: It is a critical intermediate for synthesizing conformationally constrained

-lactams (Freidinger lactams) and has been validated industrially as a precursor to the antihypertensive drug Omapatrilat (Vanlev) .[1]

This guide details the physicochemical properties, SAR logic, and specific protocols for incorporating this molecule into solid-phase peptide synthesis (SPPS) and peptidomimetic workflows.

Chemical Profile

-

Chemical Name: (2R)-2-(tert-butoxycarbonylamino)-6-hydroxyhexanoic acid[1]

-

Common Names: Boc-D-6-hydroxynorleucine, Boc-D-epsilon-hydroxynorleucine.[1]

-

Molecular Formula:

[1] -

Molecular Weight: ~247.29 g/mol [1]

-

Key Structural Features:

-

D-Configuration: Confers resistance to proteolytic degradation (e.g., trypsin, chymotrypsin).

-

-Hydroxyl Group: A neutral hydrogen bond donor/acceptor that is isosteric with the

-

| Property | Specification | Relevance to SAR |

| Side Chain Length | 4 carbons ( | Matches Lysine side chain length; probes spatial tolerance.[1] |

| Polarity | Polar, Neutral | Mimics Lysine's hydrophilicity without the cationic charge.[1] |

| Reactivity | Primary Alcohol | Susceptible to O-acylation; allows for post-synthetic modification (e.g., phosphorylation mimicry, cyclization). |

| Solubility | Soluble in DMF, DMSO, MeOH | Compatible with standard SPPS solvents. |

SAR Logic: The "Why" and "When"

The decision to incorporate Boc-D-Nle(6-OH)-OH is usually driven by the "Lysine Paradox"—the need to determine if a Lysine residue is essential for binding due to its charge or its hydrogen-bonding capability.[1]

Mechanism of Action in SAR

-

Charge vs. H-Bond Deconvolution:

-

Scenario: A Lysine residue is critical for activity.[1]

-

Experiment: Replace Lys with Nle(6-OH).

-

Outcome A (Activity Retained): The receptor interaction is driven by H-bonding, not ionic attraction.[1] The positive charge is dispensable.[1]

-

Outcome B (Activity Lost): The positive charge (salt bridge) is essential for binding.[1]

-

-

Metabolic Stability Enhancement:

-

Replacing L-Lys with D-Nle(6-OH) simultaneously removes a trypsin cleavage site (Lys) and introduces a non-natural D-backbone, significantly increasing plasma half-life.[1]

-

-

Conformational Constraint (Lactamization):

-

The

-hydroxyl can be cyclized with the backbone amide or adjacent residues to form lactones or lactams, locking the peptide into a bioactive conformation (e.g.,

-

Visual Workflow: SAR Decision Tree

Figure 1: Decision matrix for utilizing Nle(6-OH) to probe Lysine residues.

Experimental Protocols

Protocol A: Incorporation via Boc-SPPS

Warning: The side-chain hydroxyl group is a primary alcohol.[1] If left unprotected, it can react with activated amino acids during subsequent coupling steps, leading to branched depsipeptides (ester formation).

Option 1: Using Protected Precursors (Recommended) For routine synthesis, use Boc-D-Nle(6-O-Bzl)-OH (Benzyl protection).[1] The Bzl group is stable to TFA (Boc removal) but cleaved by HF or TFMSA at the end of synthesis.

Option 2: Using Unprotected Boc-D-Nle(6-OH)-OH (The "Tool" Approach) If you must use the unprotected version (e.g., for specific on-resin modification or cost reasons), follow this modified protocol:

-

Coupling:

-

Use DCC/HOBt or DIC/Oxyma activation.[1] Avoid highly active phosphonium salts (e.g., PyBOP) if possible to minimize O-acylation.[1]

-

Stoichiometry: Use 1.1 equivalents of amino acid relative to resin sites to minimize excess that could react with the side chain.

-

Time: Shorten coupling time to 30–45 minutes.

-

-

Capping (Crucial):

-

Perform an acetylation capping step (

/Pyridine) immediately after coupling the Nle(6-OH) residue.[1] This ensures any unreacted N-terminus is capped, but more importantly, if you plan to use the OH group later, you must accept that some OH might be acetylated. -

Alternative: If the OH group must remain free for a downstream reaction, do not cap . Instead, proceed to the next coupling immediately.

-

-

On-Resin Modification (Optional):

Protocol B: Synthesis of -Lactam (Freidinger Lactam Precursor)

This protocol mimics the strategy used for Omapatrilat intermediates.[1]

-

Starting Material: Boc-D-Nle(6-OH)-OH attached to resin or in solution.[1]

-

Oxidation: Convert the alcohol to an aldehyde (as above using DMP or Swern oxidation in solution).

-

Cyclization:

-

React the aldehyde with the N-terminal amine (after Boc removal) under reductive amination conditions, or use an intramolecular alkylation strategy if converting the OH to a leaving group (e.g., Mesylate).

-

Note: In the industrial synthesis of Omapatrilat, the 6-OH is often converted to a leaving group (e.g., bromide or mesylate) and then cyclized onto the backbone nitrogen.

-

Troubleshooting & Tips

| Issue | Cause | Solution |

| Branched Peptides | O-acylation of the free | Use Bzl-protected derivative (Boc-D-Nle(6-O-Bzl)-OH).[1] If using unprotected, use mild activation (DIC/HOBt) and monitor by HPLC.[1] |

| Low Solubility | Hydroxyl group H-bonding.[1] | Dissolve in pure DMF or DMSO.[1] Sonication may be required.[1][2] |

| Incomplete Coupling | Steric bulk of the Boc group.[1] | Double couple the residue.[1] Use a chaotic agent (e.g., LiCl) in the coupling buffer. |

| Racemization | Base-catalyzed proton abstraction.[1] | Use HOBt or Oxyma as a suppressor.[1] Avoid collidine/sym-collidine bases during coupling.[1] |

References

-

Omapatrilat Synthesis: Robl, J. A., et al. "Peptidomimetic Synthesis: A Novel, Highly Stereoselective Route to Substituted Freidinger Lactams."[1][3] Journal of the American Chemical Society, 116(6), 2348–2355. Link[1]

-

Lysine Isosteres: Plucinski, T., et al. "Substitution of Lysine by 6-Hydroxynorleucine in Peptides."[1] Journal of Medicinal Chemistry, 36(14), 1993.

-

On-Resin Oxidation: Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences."[1] Nature Protocols, 2, 3247–3256 (2007). Link[1]

-

General Bioisosterism: Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176 (1996). Link[1]

Sources

Cell-based assays using peptides containing Boc-D-Nle(6-OH)-OH

Application Note: Design and Evaluation of Protease-Resistant Macrocyclic Depsipeptides using Boc-D-Nle(6-OH)-OH

Executive Summary

This guide details the application of Boc-D-Nle(6-OH)-OH (

The incorporation of the D-isomer of 6-hydroxynorleucine serves a dual function:

-

Chemical Handle: The

-hydroxyl group enables side-chain-to-tail or side-chain-to-side-chain esterification, constraining the peptide into a bioactive conformation (e.g., -

Metabolic Shielding: The D-configuration confers intrinsic resistance to proteolytic degradation, a common failure point for L-isomer therapeutic peptides.

This note provides protocols for validating the stability and intracellular potency of these constructs.

Chemical Biology Context

The Challenge: Linear peptides often suffer from poor cell permeability and rapid serum clearance. The Solution: Macrocyclization via Boc-D-Nle(6-OH)-OH.[1]

By reacting the side-chain hydroxyl of D-Nle(6-OH) with a C-terminal acid or a side-chain carboxylate (e.g., Asp/Glu), a lactone bridge is formed.[1] This mimics natural products like Teixobactin or Manzamine alkaloids, locking the peptide structure to reduce entropic penalties upon binding.

Mechanism of Action Diagram

The following diagram illustrates the structural logic:

Caption: Transformation of linear precursors into stable macrocycles using D-Nle(6-OH)-mediated lactonization.

Protocol 1: Comparative Serum Stability Assay

Objective: Quantify the half-life (

Principle: Peptides are incubated in mammalian plasma. The D-isomer and cyclic constraint should prevent access to the catalytic sites of serum proteases (e.g., DPP-IV, neprilysin).

Materials

-

Pooled Human or Mouse Plasma (heparinized).

-

Test Peptide (Cyclic D-Nle(6-OH) variant).[1]

-

Control Peptide (Linear analog).

-

Internal Standard (e.g., Tolbutamide or Warfarin).

-

LC-MS/MS System.[1]

Step-by-Step Methodology

-

Preparation:

-

Prepare a 10 mM stock of peptide in DMSO.

-

Thaw plasma at 37°C. Centrifuge at 10,000

for 5 min to remove debris.

-

-

Incubation:

-

Dilute peptide to 10

M in 100% plasma (final DMSO < 1%). -

Incubate in a shaking water bath at 37°C.

-

-

Sampling:

-

At time points

min, and 24 h: -

Remove 50

L of the mixture. -

Immediately add to 200

L of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and quench activity.

-

-

Processing:

-

Vortex for 30s; Centrifuge at 4,000 rpm for 20 min at 4°C.

-

Collect supernatant for LC-MS/MS analysis.[1]

-

-

Analysis:

-

Monitor the parent ion (M+H). Calculate % remaining relative to

.

-

Data Interpretation

| Parameter | Linear Control | Cyclic D-Nle(6-OH) Peptide | Interpretation |

| < 30 min | > 24 hours | High Stability: D-isomer + Ring prevents proteolysis.[1] | |

| Metabolites | N-term fragments | Minimal / None | Clean Profile: Reduced metabolic liability.[1] |

Protocol 2: Intracellular Target Engagement (NanoBRET)

Objective: Verify that the macrocyclic depsipeptide can cross the cell membrane and bind its target in the cytosol.

Why this assay? Traditional ELISA cannot distinguish between extracellular and intracellular binding. NanoBRET (Bioluminescence Resonance Energy Transfer) only generates a signal if the peptide enters the cell and binds the target protein in close proximity.

Experimental Design Diagram

Caption: NanoBRET workflow to determine intracellular affinity (

Materials

-

HEK293 or HeLa cells.

-

Plasmid expressing Target Protein fused to NanoLuc® Luciferase.

-

Cell-permeable fluorescent tracer (specific to the target).

-

Test Peptide (D-Nle(6-OH) Macrocycle).

Step-by-Step Methodology

-

Transfection:

-

Seed HEK293 cells (20,000 cells/well) in white 96-well plates.

-

Transfect with Target-NanoLuc plasmid using FuGENE HD.[1] Incubate 24h.

-

-

Tracer Addition:

-

Add the fluorescent tracer at a concentration equal to its

.

-

-

Peptide Treatment:

-

Add the Test Peptide in a dose-response series (e.g., 0.1 nM to 10

M). -

Crucial: Include a "No Tracer" control (background) and "No Peptide" control (max signal).

-

-

Equilibration:

-

Incubate for 2 hours at 37°C to allow membrane permeation and equilibrium binding.

-

-

Measurement:

-

Add NanoLuc substrate.

-

Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).

-

-

Calculation:

-

Calculate BRET Ratio:

. -

Plot BRET Ratio vs. [Peptide]. A decrease in BRET indicates the peptide has entered the cell and displaced the tracer.

-

Synthesis Note for Researchers

While this guide focuses on assays, the quality of the assay depends on the synthesis.

-